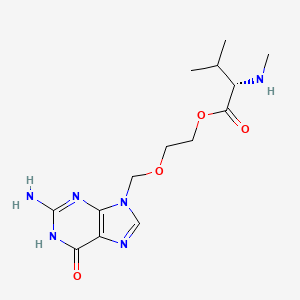
1-benzyl-N'-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Overview
Description
1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide is a chemical compound with the molecular formula C10H11N5O. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms.
Preparation Methods
The synthesis of 1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide typically involves the use of “click” chemistry, a method known for its efficiency and selectivity . One common synthetic route starts with the reaction of benzyl azide with an alkyne to form a 1,2,3-triazole intermediate. This intermediate is then subjected to further reactions to introduce the hydroxy and carboximidamide groups. The reaction conditions often involve the use of copper catalysts and aqueous solvents to facilitate the cycloaddition process .
Chemical Reactions Analysis
1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines .
Scientific Research Applications
1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II . In medicine, it shows promise as a therapeutic agent due to its ability to interact with various biological targets. Additionally, it has applications in the industry as a corrosion inhibitor and in the development of new materials .
Mechanism of Action
The mechanism of action of 1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, preventing its normal function . This inhibition is achieved through hydrogen bonding and hydrophobic interactions with key residues in the enzyme’s active site . The compound’s triazole ring plays a crucial role in these interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
1-benzyl-N’-hydroxy-1H-1,2,3-triazole-4-carboximidamide can be compared with other triazole derivatives such as 1,2,3-triazole analogs and substituted 4-hydroxy-1,2,3-triazoles . These compounds share similar structural features but differ in their functional groups and specific applications. For example, while 1,2,3-triazole analogs are also used as enzyme inhibitors, their inhibitory activity and target specificity may vary .
Properties
IUPAC Name |
1-benzyl-N'-hydroxytriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-10(13-16)9-7-15(14-12-9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJREFXTKAGMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-amino-1-oxo-1H,5H,10H,10aH-pyrrolo[1,2-b]isoquinoline-2-carbonitrile](/img/structure/B1384242.png)


![5-benzyl-2-[(4-fluorophenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1384246.png)
![1,3-dimethyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1384247.png)
![3-bromo-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384249.png)
![3-(4-Bromophenyl)-2-[2-(4-chlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B1384250.png)
![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B1384251.png)

![7-Benzyl-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384254.png)



